molecular formula C20H20O5 B1264283 Arugosin I

Arugosin I

Cat. No. B1264283
M. Wt: 340.4 g/mol
InChI Key: KGZNOUBMMQKVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arugosin I is a natural product found in Aegiceras corniculatum and Penicillium with data available.

Scientific Research Applications

Antifungal and Antibacterial Properties Arugosin I, as part of the arugosin class, has shown promising antifungal and antibacterial properties. A study on the fungus Ascodesmis sphaerospora identified a compound, arugosin F, closely related to arugosin I, demonstrating these antimicrobial effects. The structure and properties of arugosin compounds were determined through chemical analysis techniques like NMR and MS data (Hein, Gloer, Koster, & Malloch, 1998).

Potential in Cancer Research Arugosins, including arugosin I, have shown potential in cancer research. For instance, the indole alkaloid from arugosin G displayed antitumor activity across various human tumor cell lines. This suggests that compounds related to arugosin I could have therapeutic applications in oncology (Kralj et al., 2006).

Molecular Structure and Biosynthesis Research on the molecular structure and biosynthesis of arugosin I provides insights into its potential applications. A study on Aspergillus rugulosus revealed the molecular structure of arugosin I as a mixture of two substituted dibenz[b,e]oxepins. Understanding these structures is crucial for exploring further applications in pharmacology and biochemistry (Ballantine, Francis, Hassall, & Wright, 1970).

Other Relevant Studies

  • Research on compounds like arugosin E from Aspergillus silvaticus and cycloisoemericellin from Emericella striata has expanded the understanding of the arugosin class. Such studies contribute to the broader knowledge of fungal metabolites and their potential applications (Kawahara, Nozawa, Nakajima, & Kawai, 1988).

properties

Product Name

Arugosin I

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2,6-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-3-hydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C20H20O5/c1-11(2)4-5-13-6-7-15(22)18(19(13)24)20(25)17-14(10-21)8-12(3)9-16(17)23/h4,6-10,22-24H,5H2,1-3H3

InChI Key

KGZNOUBMMQKVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC(=C2O)CC=C(C)C)O)C=O

synonyms

arugosin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.